molecular formula C10H7BrClNO B1291154 7-Bromo-2-chloroquinoline-3-methanol CAS No. 1017403-71-2

7-Bromo-2-chloroquinoline-3-methanol

Cat. No. B1291154
M. Wt: 272.52 g/mol
InChI Key: OEPCFZZHNNREOQ-UHFFFAOYSA-N
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Description

The compound "7-Bromo-2-chloroquinoline-3-methanol" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are discussed. The papers provided focus on the synthesis of enantiomerically pure diarylethanes, bromination reactions of dihydroquinolines, and the molecular structure of a quinazoline methanol solvate.

Synthesis Analysis

Paper 1 describes a 7-step synthesis process for creating enantiomerically pure diarylethanes, starting from a ketone precursor and involving a key resolution step using menthyl esters. This process is noted for its cost-effectiveness, scalability, and ability to produce high-purity enantiomers with confirmed absolute configurations through single-crystal X-ray diffraction .

Molecular Structure Analysis

In Paper 3, the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline methanol solvate is analyzed. The study reveals that the molecules form base-paired dimers through N-H...N hydrogen bonding in the solid state. Additionally, the quinazoline moieties are flanked by methanol molecules, which are connected through N-H...O hydrogen bonds, indicating a strong intermolecular interaction .

Chemical Reactions Analysis

Paper 2 explores the bromination reactions of 1,2-dihydroquinolines, revealing that different solvents can lead to the formation of isomeric compounds. The study also discusses the formation of an unusual fused aziridine upon reaction with aqueous ethanolic alkali and notes the occurrence of oxidative dimerization as a side reaction during bromination in sulfuric acid .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "7-Bromo-2-chloroquinoline-3-methanol," they provide insights into the properties of structurally related compounds. For instance, the strong hydrogen bonding observed in the quinazoline methanol solvate suggests that similar compounds may also exhibit significant intermolecular interactions, potentially affecting their solubility and crystallization behavior . The reactivity of dihydroquinolines under different conditions, as discussed in Paper 2, may also provide a basis for predicting the reactivity of "7-Bromo-2-chloroquinoline-3-methanol" in various chemical reactions .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is considered dangerous and should be handled with caution. The storage class code is 13, which means it is non-combustible solids .

properties

IUPAC Name

(7-bromo-2-chloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPCFZZHNNREOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640647
Record name (7-Bromo-2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-2-chloroquinolin-3-yl)methanol

CAS RN

1017403-71-2
Record name (7-Bromo-2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1017403-71-2
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